![molecular formula C14H25N3O B3004876 N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide CAS No. 2193290-92-3](/img/structure/B3004876.png)
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide, also known as CTAP, is a compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a key player in the brain's reward and pain pathways.
Mecanismo De Acción
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When an opioid agonist binds to the mu-opioid receptor, it activates the G protein signaling pathway, which leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide binds to the mu-opioid receptor with high affinity and blocks the binding of opioid agonists, thereby preventing their effects on the G protein signaling pathway.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been shown to block the analgesic effects of morphine in mice, suggesting that it is a potent mu-opioid receptor antagonist. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has also been shown to inhibit the development of morphine tolerance and dependence in rats, suggesting that it may have potential therapeutic applications in the treatment of opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has several advantages as a research tool. First, it is a highly selective antagonist of the mu-opioid receptor, which allows for the specific manipulation of this receptor without affecting other opioid receptors. Second, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has a high affinity for the mu-opioid receptor, which means that it can be used at relatively low concentrations. However, there are also some limitations to the use of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide in lab experiments. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental systems.
Direcciones Futuras
There are several future directions for research on N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide. First, further studies are needed to investigate the potential therapeutic applications of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide in the treatment of opioid addiction and other disorders. Second, more research is needed to understand the mechanisms underlying the effects of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide on the immune system and the gastrointestinal tract. Finally, new analogs of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide could be developed with improved pharmacological properties, such as longer half-lives and increased solubility, which could make them more useful as research tools.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide involves the reaction of 2-(2-methylpropyl)azepan-1-amine with cyanomethyl acetate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide is typically around 60%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been used to investigate the role of the mu-opioid receptor in drug addiction, pain perception, and mood regulation. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has also been used to study the effects of opioids on the immune system and the gastrointestinal tract.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-12(2)10-13-6-4-3-5-9-17(13)11-14(18)16-8-7-15/h12-13H,3-6,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGLEJCUZANYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCCN1CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)
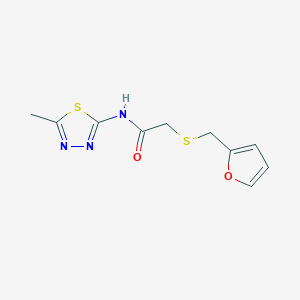
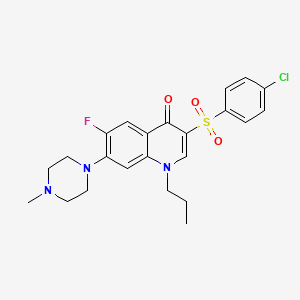
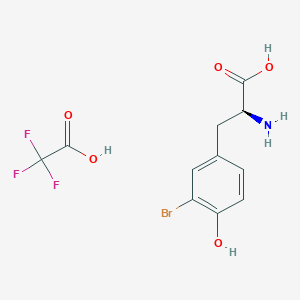


![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride](/img/structure/B3004806.png)


![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)
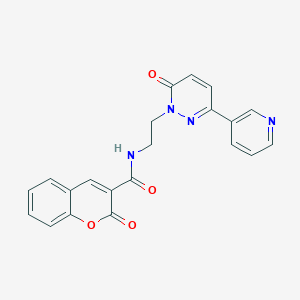

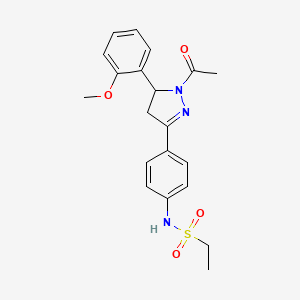
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)